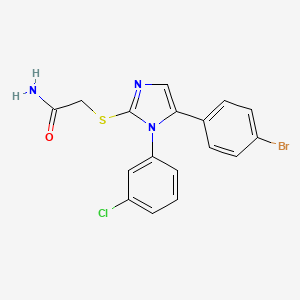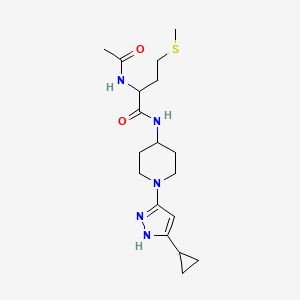
2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide is a useful research compound. Its molecular formula is C18H29N5O2S and its molecular weight is 379.52. The purity is usually 95%.
BenchChem offers high-quality 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Alzheimer's Disease Research
- Acetylcholinesterase Inhibitors : Compounds similar to 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide have been identified as potent acetylcholinesterase inhibitors, which are crucial in Alzheimer's disease treatment. For instance, a study on 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides showed significant inhibition of acetylcholinesterase and butyrylcholinesterase, which are pivotal in Alzheimer's disease management (Umar et al., 2019).
Cardiovascular and Metabolic Disorders
- Acyl-Coenzyme A: Cholesterol O-Acyltransferase Inhibition : Some derivatives of this compound class have been studied for their role in inhibiting human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). This inhibition is significant in the treatment of diseases involving ACAT-1 overexpression, suggesting potential applications in cardiovascular and metabolic disorders (Shibuya et al., 2018).
Chemical Synthesis and Drug Design
- Asymmetric Synthesis : The compound class is important in the field of asymmetric synthesis, providing building blocks for more complex chemical structures. A study involving the synthesis of 2-substituted piperazines from chiral non-racemic lactams highlights the relevance of such compounds in synthetic chemistry (Micouin et al., 1994).
- Novel Heterocyclic Derivatives : The creation of novel heterocyclic derivatives, which are central to drug design and development, often involves compounds like 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide. This is illustrated in studies focusing on the construction of pyrazole and thiazole derivatives (Khalil et al., 2017).
Gastrointestinal Research
- Antiulcer Agents : Research into gastrointestinal diseases has identified compounds within this class as potential antiulcer agents. Their ability to inhibit histamine-induced gastric acid secretion makes them promising candidates for further investigation in this area (Ueda et al., 1991).
Cancer Research
- Antitumor Evaluation : Various derivatives of this compound have been synthesized and evaluated for their antitumor activities. These studies are crucial in identifying potential new therapies for various forms of cancer (Hamama et al., 2013).
Antimicrobial Research
- Antimicrobial Agents : The antimicrobial properties of derivatives of 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide have been explored, showing promise in the development of new antimicrobial agents (Gouda et al., 2010).
Insecticidal Research
- Insecticidal Properties : Some studies have investigated the potential use of compounds in this class as insecticidal agents, showing effectiveness against pests like the cotton leafworm (Fadda et al., 2017).
特性
IUPAC Name |
2-acetamido-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-methylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2S/c1-12(24)19-15(7-10-26-2)18(25)20-14-5-8-23(9-6-14)17-11-16(21-22-17)13-3-4-13/h11,13-15H,3-10H2,1-2H3,(H,19,24)(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJLTXJJKGWRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC1CCN(CC1)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3009314.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B3009317.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(thiophen-3-yl)formamido]acetamide](/img/structure/B3009318.png)

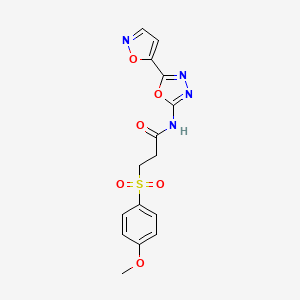
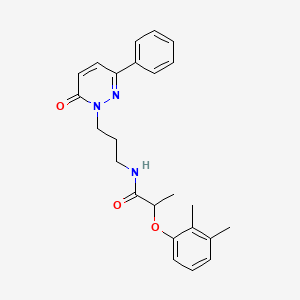
![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3009327.png)
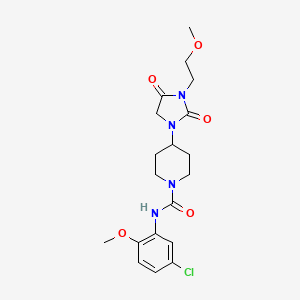
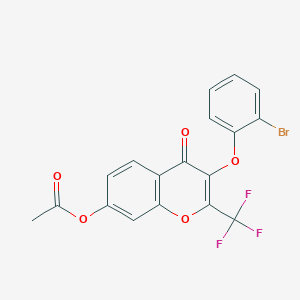
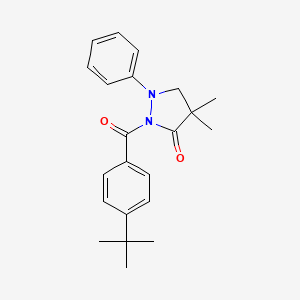
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)
